4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the addition of the pyrrolidine group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids, while the piperazine and pyrrolidine groups may modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluoropyrimidine, piperazine, and pyrrolidine groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20FN7 |
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Molecular Weight |
329.38 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C16H20FN7/c17-13-11-19-15(20-12-13)24-9-7-22(8-10-24)14-3-4-18-16(21-14)23-5-1-2-6-23/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
YXQRGEOIYWDQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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